N-(4-methyl-1,3-thiazol-2-yl)formamide
Description
N-(4-methyl-1,3-thiazol-2-yl)formamide is a heterocyclic organic compound featuring a 1,3-thiazole core substituted with a methyl group at position 4 and a formamide group at position 2. Thiazole derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s structure combines electron-rich sulfur and nitrogen atoms, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-4-2-9-5(7-4)6-3-8/h2-3H,1H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQWHBVLWBWDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)formamide typically involves the reaction of 4-methyl-1,3-thiazole with formamide under controlled conditions. One common method includes:
Starting Materials: 4-methyl-1,3-thiazole and formamide.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the formamide group.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 100-150°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which N-(4-methyl-1,3-thiazol-2-yl)formamide exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The formamide group may also play a role in binding to biological macromolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues with Varying Amide/Acetamide Substituents
Key Observations :
- Chain Length : Longer acyl chains (e.g., pentanamide, hexanamide) increase lipophilicity, enhancing membrane permeability and antifungal activity .
- Electron-Withdrawing Groups: Nitro or cyano substituents (e.g., 4-nitrobenzamide, cyanophenyl) improve stability and binding affinity to targets like viral proteases .
- Methyl vs.
Analogues with Additional Heterocyclic Systems
| Compound Name | Molecular Formula | Key Features | Applications | Reference |
|---|---|---|---|---|
| N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine | C₁₀H₉N₅S | Pyrimidine-pyrazole-thiazole hybrid | Kinase inhibition (anticancer) | |
| N-(4-{2-[benzyl(methyl)amino]ethyl}phenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine | C₂₄H₂₄N₄S | Pyridine-thiazole hybrid with benzyl group | Neurotransmitter modulation | |
| 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide | C₁₆H₁₄N₄O₃S | Pyridazinone-thiazole hybrid | Antioxidant, anti-inflammatory |
Key Observations :
- Hybrid Systems : Pyrimidine or pyridine rings introduce additional hydrogen-bonding sites, improving target specificity (e.g., kinase inhibition) .
- Functional Group Synergy: Methoxy groups (e.g., in pyridazinone hybrids) enhance antioxidant activity by scavenging free radicals .
Analogues with Sulfonamide and Sulfamoyl Groups
Key Observations :
- Sulfonamide/Sulfamoyl Groups : Improve solubility and pharmacokinetic profiles, critical for oral bioavailability in antiviral agents like Pritelivir .
Research Findings and Data Gaps
- Biological Activity : While this compound’s exact activity remains understudied, analogues like Pritelivir demonstrate potent anti-herpetic effects (EC₅₀ < 1 nM) .
- Synthetic Methods: A general route involves reacting 2-aminothiazoles with acyl halides in pyridine, yielding amides with >90% purity .
- Data Gaps: Limited pharmacological data exist for the target compound. Further studies on its ADMET (absorption, distribution, metabolism, excretion, toxicity) and target validation are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
